
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar structures to "6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one" focuses on their synthesis and characterization. Studies like those conducted by Chopde et al. (2012) and Genin et al. (2000) explore the synthesis of azetidinone derivatives and nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, respectively, demonstrating the interest in developing new compounds for potential therapeutic applications through chemical modification and synthesis techniques. These studies often employ various spectroscopic methods (IR, NMR) for structural confirmation, indicating a standard approach in the synthesis and characterization of novel compounds (Chopde, Meshram, & Pagadala, 2012); (Genin et al., 2000).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of chemical compounds with functionalities similar to the query compound. For instance, the research by Rahmouni et al. (2016) and Petrie et al. (1985) focuses on novel pyrazolopyrimidines derivatives and pyrazolo[3,4-d]pyrimidine ribonucleosides, respectively, with observed activities against various microbial strains, highlighting the potential of such compounds in developing new antimicrobial agents. These findings suggest that compounds with azetidinone and pyranone moieties could be explored for their antimicrobial efficacy (Rahmouni et al., 2016); (Petrie et al., 1985).
Anticancer and Anti-inflammatory Properties
The exploration of novel compounds for anticancer and anti-inflammatory properties is a significant area of research. Studies like those on pyrimidine linked pyrazole heterocyclics by Deohate and Palaspagar (2020) and on sulfamethaxazole based azo dyes by Mallikarjuna and Keshavayya (2020) indicate efforts to evaluate the therapeutic potential of newly synthesized compounds. These research efforts underline the importance of investigating the biological activities of novel compounds, suggesting avenues for the application of "this compound" in similar contexts (Deohate & Palaspagar, 2020); (Mallikarjuna & Keshavayya, 2020).
Properties
IUPAC Name |
6-methyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-3-10(5-13(17)19-8)20-11-6-16(7-11)14(18)12-4-9(2)21-15-12/h3-5,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYVNLWUSFYPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
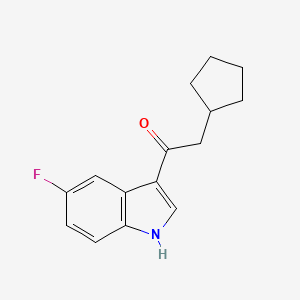
![Ethyl (5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2729286.png)


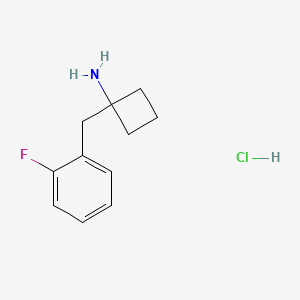

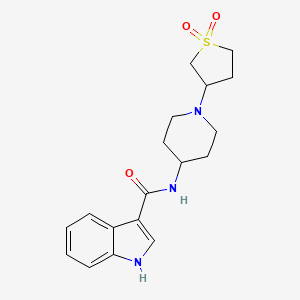
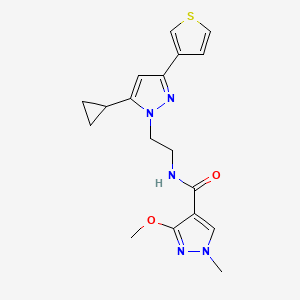
![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729299.png)
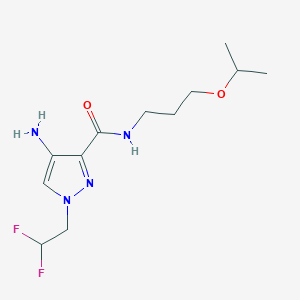
![3-(Furan-2-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2729302.png)
![1-((1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2729304.png)
![4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2729308.png)
